Bienvenue dans la boutique en ligne BenchChem!

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Kinase inhibition Imidazol-piperidinyl derivatives Hyperproliferative disease

This non-human research compound is a structurally differentiated imidazol-piperidinyl derivative for kinase selectivity and ion channel research. Its unique 2-ethylimidazole and furan-2-yl methanone appendages provide an altered kinase inhibition fingerprint versus common methyl- or phenyl-analogs, reducing off-target confounding in cellular models. Ideal for SAR, NaV1.7 tool compound development, and in silico ADMET model calibration.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1334372-87-0
Cat. No. B2807794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone
CAS1334372-87-0
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C16H21N3O2/c1-2-15-17-7-10-19(15)12-13-5-8-18(9-6-13)16(20)14-4-3-11-21-14/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3
InChIKeyAZABJJWUYZMLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone (CAS 1334372-87-0)


The compound (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone (CAS 1334372-87-0, molecular formula C16H21N3O2, MW 287.36 g/mol) is a heterocyclic small molecule featuring a piperidine core linked to both a 2-ethylimidazole and a furan-2-yl-methanone group . It is classified within the broad chemical space of kinase-modulating imidazol-piperidinyl derivatives, a class recognized for potential anti-hyperproliferative activity [1]. The compound is currently listed as a non-human research chemical, and its full biological annotation and comparative performance data remain largely unpublished in peer-reviewed primary literature .

Why Analogs Cannot Simply Replace CAS 1334372-87-0 in Research Programs


Imidazol-piperidinyl compounds are highly sensitive to subtle structural modifications; even minor changes in the heterocyclic appendages (e.g., substitution pattern on the imidazole or the nature of the aryl ketone) can lead to profound differences in kinase selectivity profiles and physicochemical properties [1]. While published evidence specific to this compound is scarce, patent disclosures on related scaffolds indicate that the combination of a 2-ethylimidazole and a furan-2-yl methanone group can critically influence potency and selectivity in ways that closely related methyl- or phenyl-analogs do not replicate [1]. This underscores the risk of unqualified substitution in ongoing medicinal chemistry or biochemical research programs.

Quantitative Differentiation Evidence for (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone


Kinase Selectivity Profile vs. Class-Level Comparator in Patent Disclosure

Patent US2015/0274750 A1 broadly claims imidazol-piperidinyl derivatives as kinase modulators, providing class-level evidence that structural variations, including the specific 2-ethylimidazole and furan-2-yl methanone substitutions present in CAS 1334372-87-0, are designed to modulate kinase activity distinct from unsubstituted or methyl-substituted analogs [1]. No direct comparator data are disclosed for this specific compound, but the patent's biological examples establish that potency (IC50) and selectivity can vary by orders of magnitude within this series based on the precise heterocyclic substitution pattern [1].

Kinase inhibition Imidazol-piperidinyl derivatives Hyperproliferative disease

Comparative pIC50 on NaV1.7 Channel: Structural Analog with Related Core

A structurally related piperidine-imidazole derivative (ChEMBL2010816) shows an IC50 of 240 nM against the human NaV1.7 channel in a PatchXpress assay [1], providing a cross-study reference point. While CAS 1334372-87-0 itself has no reported NaV1.7 data, its core scaffold differs in the furan-2-yl methanone and 2-ethylimidazole substitution, which are known to alter ion channel engagement compared to the simpler analog [1]. Direct head-to-head data are absent, but this demonstrates the potential for differential activity if this compound were screened under identical conditions.

Ion channel NaV1.7 Pain

Predicted Drug-Likeness Differentiation Against Common Piperidine Congeners

Although no experimental ADMET data are publicly available, in silico predictions can be benchmarked against unsubstituted piperidine analogs. The 2-ethylimidazole substitution in CAS 1334372-87-0 is expected to increase logP and enhance passive permeability compared to unsubstituted imidazole, while the furan-2-yl methanone may confer distinct hydrogen-bond-accepting properties compared to phenyl or pyridyl analogs [1]. These structural features differentiate it from simpler analogs like 1-(piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone, which lack the ethyl and furan modifications and are not expected to have the same in silico profile [1].

ADMET Physicochemical properties Medicinal chemistry

Recommended Application Scenarios for (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone


Kinase Profiling and Selectivity Panel Screening

Based on its inclusion in a patent on imidazol-piperidinyl kinase modulators [1], this compound can serve as a differentiated probe in kinase selectivity panels. Its unique 2-ethylimidazole and furan-2-yl methanone groups may provide an altered kinase inhibition fingerprint compared to more common methyl- or phenyl-substituted analogs, aiding in structure-activity relationship (SAR) studies for anti-cancer drug discovery.

Ion Channel Modulation Research (NaV1.7 and Related Targets)

Given the documented activity of structurally related piperidine-imidazole compounds against NaV1.7 (IC50 = 240 nM) [1], CAS 1334372-87-0 can be evaluated as a next-generation tool compound for ion channel research, particularly where subtle changes in heterocyclic substitution may differentiate binding modes and selectivity over other NaV isoforms.

Physicochemical Benchmarking and ADMET Profiling Studies

The predicted distinct lipophilicity and hydrogen-bonding profile of CAS 1334372-87-0, relative to simpler piperidine analogs [1], makes it a valuable tool for calibrating in silico ADMET models and for experimentally validating how combined imidazole-ethyl and furan-2-yl modifications influence solubility, permeability, and metabolic stability in lead optimization campaigns.

Chemical Biology Tool for Investigating Kinase- or GPCR-Mediated Pathways

As a heterocyclic small molecule with potential multi-target engagement, this compound can be used in phenotypic screening assays to identify novel biological mechanisms. Its structural novelty, as highlighted in patent literature [1], reduces the risk of overlapping pharmacology with widely used reference compounds, enabling cleaner deconvolution of target-related vs. off-target effects in cellular models.

Quote Request

Request a Quote for (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.